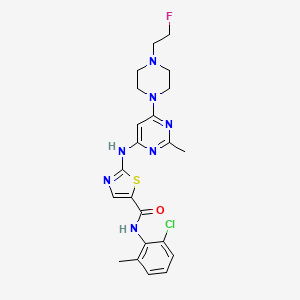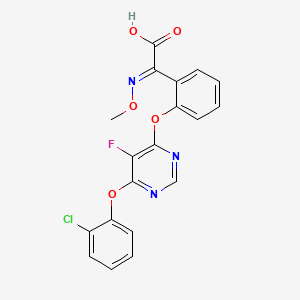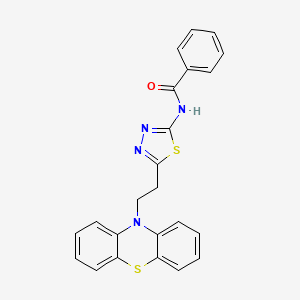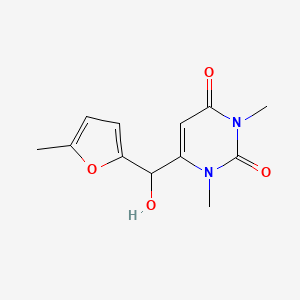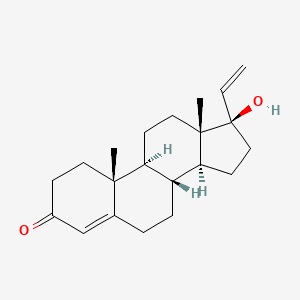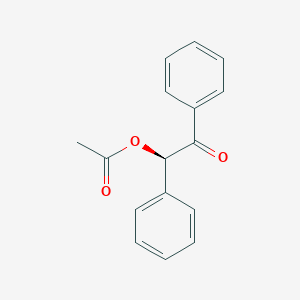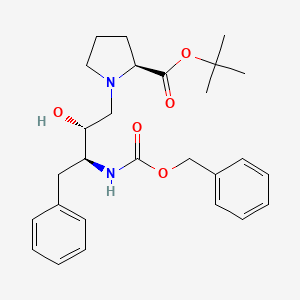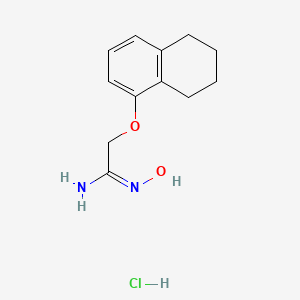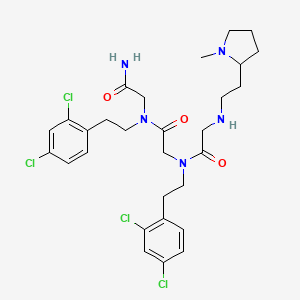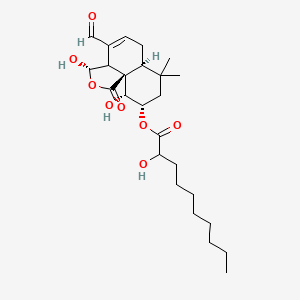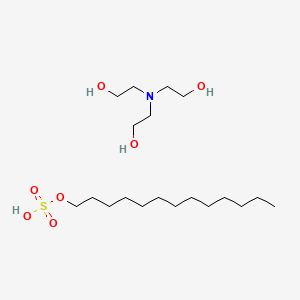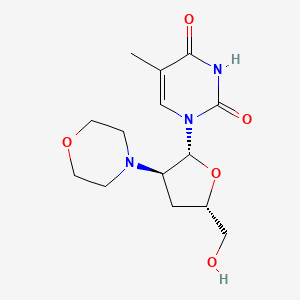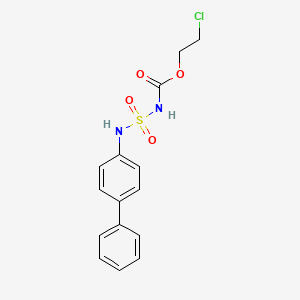
(R)-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core, substituted with a 4-chlorophenyl group and a 4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the 4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl group: This step may involve nucleophilic substitution or coupling reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The compound can be reduced at specific sites using reducing agents like NaBH4 or LiAlH4.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may serve as a probe to study enzyme-substrate interactions, receptor binding, and other biochemical processes. Its functional groups can be modified to create derivatives with enhanced biological activity.
Medicine
In medicine, ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one may have potential therapeutic applications. It could be investigated for its activity against specific diseases or conditions, such as cancer, inflammation, or neurological disorders.
Industry
In industry, this compound may be used in the development of new materials, catalysts, or pharmaceuticals. Its unique properties can be harnessed to create products with improved performance and functionality.
作用機序
The mechanism of action of ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- (S)-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of ®-6-(4-Chlorophenyl)-3-(4-(3-hydroxypyrrolidin-1-yl)-3-methoxyphenyl)thieno(3,2-d)pyrimidin-4(3H)-one lies in its specific stereochemistry and functional group arrangement. This configuration can lead to distinct biological and chemical properties compared to its isomers or analogs. The presence of the ®-configuration may result in different binding affinities, reactivity, and overall activity, making it a valuable compound for research and development.
特性
CAS番号 |
851690-21-6 |
|---|---|
分子式 |
C23H20ClN3O3S |
分子量 |
453.9 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-3-[4-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20ClN3O3S/c1-30-20-10-16(6-7-19(20)26-9-8-17(28)12-26)27-13-25-18-11-21(31-22(18)23(27)29)14-2-4-15(24)5-3-14/h2-7,10-11,13,17,28H,8-9,12H2,1H3/t17-/m1/s1 |
InChIキー |
JOAYEJZDGOLEDZ-QGZVFWFLSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)N5CC[C@H](C5)O |
正規SMILES |
COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)N5CCC(C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


